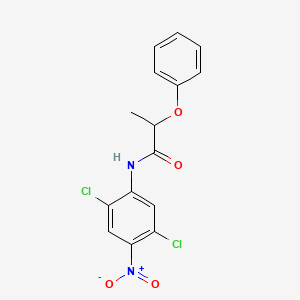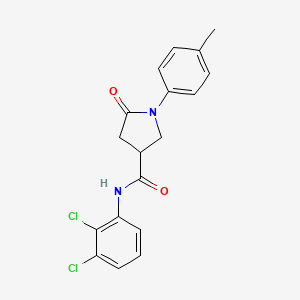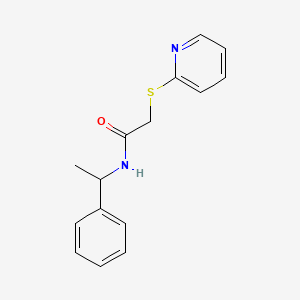![molecular formula C20H24N2O2S B5035137 4-(4-morpholinylmethyl)-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5035137.png)
4-(4-morpholinylmethyl)-N-[2-(phenylthio)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-morpholinylmethyl)-N-[2-(phenylthio)ethyl]benzamide, commonly known as MPEB, is a chemical compound that belongs to the family of benzamides. MPEB has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, schizophrenia, and addiction.
作用机制
MPEB acts as a selective antagonist of the mGluR5 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The blockade of mGluR5 by MPEB reduces the activity of the receptor, leading to a decrease in the release of glutamate, a major excitatory neurotransmitter in the brain. This, in turn, leads to a reduction in neuronal excitability and a normalization of synaptic plasticity, which is disrupted in various neurological disorders.
Biochemical and Physiological Effects:
MPEB has been shown to have various biochemical and physiological effects, including a reduction in the release of glutamate, a normalization of synaptic plasticity, and a decrease in neuronal excitability. These effects have been shown to have beneficial effects in various neurological disorders, including Parkinson's disease, schizophrenia, and addiction.
实验室实验的优点和局限性
MPEB has several advantages for lab experiments, including its high purity and yield, its selectivity for the mGluR5 receptor, and its potential therapeutic applications in various neurological disorders. However, MPEB also has some limitations, including its potential toxicity and the need for further studies to determine its long-term safety and efficacy.
未来方向
There are several future directions for the research on MPEB, including the development of more selective and potent mGluR5 antagonists, the investigation of the long-term safety and efficacy of MPEB, and the exploration of its potential therapeutic applications in other neurological disorders. Additionally, the development of new animal models that better mimic the human disease states will be critical for the translation of the preclinical findings to the clinical setting. Finally, the identification of biomarkers that can predict the response to MPEB treatment will be essential for the development of personalized medicine approaches.
合成方法
The synthesis of MPEB involves the reaction of 4-(chloromethyl)benzoic acid with 2-(phenylthio)ethanol in the presence of triethylamine to form 4-(4-morpholinylmethyl)benzoic acid. The intermediate compound is then treated with thionyl chloride and morpholine to obtain MPEB in high yield and purity.
科学研究应用
MPEB has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, schizophrenia, and addiction. It has been shown to act as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in the regulation of synaptic plasticity and neuronal excitability. The blockade of mGluR5 by MPEB has been shown to have beneficial effects in animal models of Parkinson's disease, reducing motor deficits and increasing dopamine release in the striatum. MPEB has also been shown to have potential therapeutic applications in schizophrenia, reducing the negative symptoms and cognitive deficits associated with the disorder. In addiction, MPEB has been shown to reduce drug-seeking behavior in animal models of cocaine and alcohol addiction.
属性
IUPAC Name |
4-(morpholin-4-ylmethyl)-N-(2-phenylsulfanylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c23-20(21-10-15-25-19-4-2-1-3-5-19)18-8-6-17(7-9-18)16-22-11-13-24-14-12-22/h1-9H,10-16H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHZETPDNUCCJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)NCCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({[2-(phenylthio)ethyl]amino}carbonothioyl)nicotinamide](/img/structure/B5035054.png)

![2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(3-nitrophenyl)-1,3-thiazole hydrobromide](/img/structure/B5035056.png)
![N-[({4-[(phenylacetyl)amino]phenyl}amino)carbonothioyl]-4-biphenylcarboxamide](/img/structure/B5035065.png)
![N~2~-(2,4-dimethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5035073.png)
![bis(4-chlorophenyl)methanone O-[(cyclohexylamino)carbonyl]oxime](/img/structure/B5035080.png)
![2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(3,4-dimethylphenyl)-1,3-thiazole hydrobromide](/img/structure/B5035086.png)

![N~2~-(2-fluorophenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5035092.png)
![N-(3-chloro-2-methylphenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea](/img/structure/B5035102.png)


![5-[1-isopropyl-2-methyl-6-(trifluoromethyl)-4(1H)-pyridinylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5035157.png)
![2-({5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)-2-methyl-1-propanol](/img/structure/B5035164.png)